N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide
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Overview
Description
N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethyl group, an isopropyl group, and a methyl group attached to a cyclohexane ring, with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclohexanecarboxylic acid with ethylamine and isopropylamine under appropriate conditions. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides or other functionalized derivatives.
Scientific Research Applications
N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(isopropyl)-2-methylcyclohexanecarboxamide
- N-Ethyl-1-(tert-butyl)-2-methylcyclohexanecarboxamide
- N-Ethyl-1-(isopropyl)-2-ethylcyclohexanecarboxamide
Uniqueness
N-Ethyl-1-(isopropyl)-2-methylcyclohexanecarboxamide is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
93942-74-6 |
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Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
N-ethyl-2-methyl-1-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H25NO/c1-5-14-12(15)13(10(2)3)9-7-6-8-11(13)4/h10-11H,5-9H2,1-4H3,(H,14,15) |
InChI Key |
BSMQCLSXMDMBAV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1(CCCCC1C)C(C)C |
Origin of Product |
United States |
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